4-Fluoro-2-iodophenylisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-iodophenylisocyanate is an organic compound with the molecular formula C7H3FINO and a molecular weight of 263.01 g/mol . It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is used primarily in research and development settings, particularly in the synthesis of more complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodophenylisocyanate typically involves the reaction of 4-fluoro-2-iodoaniline with phosgene or a phosgene equivalent under controlled conditions . The reaction proceeds as follows:
Starting Material: 4-Fluoro-2-iodoaniline
Reagent: Phosgene or a phosgene equivalent (e.g., triphosgene)
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining stringent temperature controls, and ensuring proper handling of hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodophenylisocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Fluoro-2-iodophenylisocyanate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and bioactive compounds.
Material Science: In the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodophenylisocyanate primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively . This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-iodophenyl isocyanate: Similar structure but with different positioning of the fluorine and iodine atoms.
4-Iodophenyl isocyanate: Lacks the fluorine substituent.
4-Fluorobenzenesulfonyl isocyanate: Contains a sulfonyl group instead of an iodine atom.
Uniqueness
4-Fluoro-2-iodophenylisocyanate is unique due to the presence of both fluorine and iodine substituents on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C7H3FINO |
---|---|
Molecular Weight |
263.01 g/mol |
IUPAC Name |
4-fluoro-2-iodo-1-isocyanatobenzene |
InChI |
InChI=1S/C7H3FINO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |
InChI Key |
CLJXXYBNWWYCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.